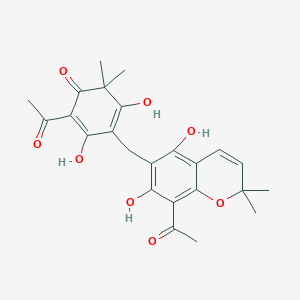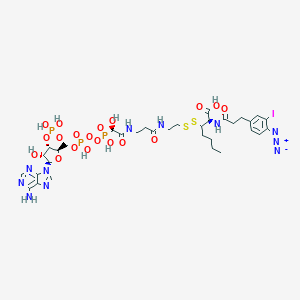
2-Fluoro-5-iodobenzoic acid
Overview
Description
2-Fluoro-5-iodobenzoic acid is an organic compound with the molecular formula C7H4FIO2. It is characterized by the presence of both fluorine and iodine atoms attached to a benzoic acid core. This compound is a white to brown solid and is known for its applications in various chemical processes .
Mechanism of Action
Target of Action
2-Fluoro-5-iodobenzoic acid is a chemical compound used in proteomics research
Mode of Action
The compound is used as a precursor molecule to generate Electron Transfer Dissociation (ETD) reagents . ETD is a method used in mass spectrometry to fragment ions in a controlled way, which is particularly useful in proteomics for identifying peptides and proteins.
Biochemical Pathways
It’s known that the compound is used in the synthesis of 3, 6-disubstituted 2-pyridinecarboxamide , indicating its involvement in the biochemical pathways related to these substances.
Pharmacokinetics
The compound’s solubility and other physicochemical properties would play a significant role in its bioavailability .
Result of Action
As a precursor for etd reagents, it contributes to the generation of controlled ion fragments in mass spectrometry, aiding in the identification of peptides and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-5-iodobenzoic acid can be synthesized through several methods. One common approach involves the iodination of 2-fluorobenzoic acid. The process typically includes the following steps:
Starting Material: 2-Fluorobenzoic acid.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a controlled temperature.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-iodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3) in organic solvents.
Major Products:
Substitution: Formation of substituted benzoic acids.
Oxidation: Formation of benzoic acid derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Fluoro-5-iodobenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in electron transfer dissociation (ETD) for mass spectrometry
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of potential therapeutic agents.
Industry: Applied in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 2-Fluoro-6-iodobenzoic acid
- 5-Fluoro-2-iodobenzoic acid
- 2-Chloro-5-iodobenzoic acid
- 2,5-Diiodobenzoic acid
Comparison: 2-Fluoro-5-iodobenzoic acid is unique due to the specific positioning of the fluorine and iodine atoms on the benzoic acid ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in certain synthetic applications, particularly in the formation of electron transfer dissociation reagents and cross-coupling reactions .
Properties
IUPAC Name |
2-fluoro-5-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNJHBNTHVHALE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381195 | |
| Record name | 2-Fluoro-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124700-41-0 | |
| Record name | 2-Fluoro-5-iodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=124700-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-5-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10381195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2-fluoro-5-iodobenzoic acid being investigated as a potential reagent for electron-transfer dissociation (ETD) in mass spectrometry?
A1: The research article explores alternative ways to generate reagent anions for ETD, a technique used to fragment polypeptide ions in mass spectrometry. Traditional methods of generating these anions often face challenges, particularly with producing high mass-to-charge ratio (m/z) reagents. This compound, when subjected to electrospray ionization (ESI) followed by collision-induced dissociation (CID), generates an anion with a suitable m/z ratio []. This makes it a potential candidate for ETD reagent generation.
Q2: What specific characteristic of this compound makes it suitable for generating ETD reagents via the described ESI/CID method?
A2: The key lies in the molecule's fragmentation behavior. When this compound undergoes ESI, it efficiently forms a deprotonated ion []. This deprotonated species can then be subjected to CID, causing it to lose carbon dioxide (CO2) and form the desired anion for ETD. This two-step process offers a viable route to produce ETD reagents, especially for cases where generating high m/z reagents directly is difficult.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7-methyl-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-3-yl)methyl acetate](/img/structure/B44780.png)

![(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride](/img/structure/B44783.png)






![5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-imidazo[4,5b]pyridine](/img/structure/B44797.png)
